An In-depth Technical Guide to the Metabolism of 2,5,5-Trimethylhexanoic Acid in Biological Systems
An In-depth Technical Guide to the Metabolism of 2,5,5-Trimethylhexanoic Acid in Biological Systems
Abstract
This technical guide provides a comprehensive overview of the metabolic pathways of 2,5,5-trimethylhexanoic acid (TMHA), a branched-chain carboxylic acid. Due to the limited direct research on TMHA metabolism, this document synthesizes information from the metabolism of structurally analogous compounds to postulate its metabolic fate in biological systems. We delve into the probable enzymatic processes, including phase I and phase II reactions, and provide detailed experimental protocols for researchers, scientists, and drug development professionals to investigate its biotransformation. This guide is intended to be a foundational resource, fostering further research into the pharmacokinetics and toxicological profile of this compound.
Introduction to 2,5,5-Trimethylhexanoic Acid
2,5,5-Trimethylhexanoic acid (TMHA) is a nine-carbon branched-chain fatty acid. Its chemical structure, characterized by methyl groups at positions 2 and 5, presents unique challenges to the standard metabolic machinery of biological systems. While structurally related to naturally occurring fatty acids, the branching pattern, particularly the quaternary carbon at position 5, suggests that its metabolism may deviate from the typical beta-oxidation pathway. Understanding the metabolic fate of TMHA is crucial for assessing its potential physiological effects, toxicological risks, and pharmacokinetic profile, particularly in the context of drug development where such branched structures are sometimes incorporated.
Table 1: Physicochemical Properties of 2,5,5-Trimethylhexanoic Acid
| Property | Value |
| Molecular Formula | C₉H₁₈O₂ |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | 2,5,5-Trimethylhexanoic acid |
| CAS Number | 27971-09-1 |
| Appearance | Colorless liquid |
| Boiling Point | ~235 °C |
| LogP | ~3.2 |
Postulated Metabolic Pathways of 2,5,5-Trimethylhexanoic Acid
Given the structural features of TMHA, its metabolism is likely to involve a combination of fatty acid oxidation pathways, modified to accommodate the methyl branches. The primary hindrance to direct beta-oxidation is the methyl group at the alpha-carbon (position 2). Therefore, alternative initial steps are necessary.
Alpha-Oxidation: The Initial Step
The presence of a methyl group on the α-carbon sterically hinders the formation of a double bond by acyl-CoA dehydrogenase, a key enzyme in beta-oxidation.[1][2] Therefore, it is highly probable that TMHA first undergoes alpha-oxidation . This process removes one carbon from the carboxyl end, shifting the methyl group to the beta-position in the resulting molecule.[3]
The key steps in the alpha-oxidation of TMHA are likely:
-
Activation to Acyl-CoA: TMHA is first activated to its coenzyme A (CoA) thioester, 2,5,5-trimethylhexanoyl-CoA, by an acyl-CoA synthetase.[4][5]
-
Hydroxylation: A dioxygenase hydroxylates the α-carbon to form 2-hydroxy-2,5,5-trimethylhexanoyl-CoA.
-
Decarboxylation: A lyase cleaves the C1-C2 bond, releasing the original carboxyl group as CO₂ and forming 4,4-dimethylpentanal.
-
Oxidation to Carboxylic Acid: The resulting aldehyde is oxidized by an aldehyde dehydrogenase to yield 4,4-dimethylpentanoic acid.
This resulting C8 branched-chain fatty acid can then potentially enter the beta-oxidation pathway.
Beta-Oxidation of the Alpha-Oxidation Product
Once 4,4-dimethylpentanoic acid is formed, it can undergo a modified beta-oxidation. However, the gem-dimethyl group at position 4 will again block a full cycle of beta-oxidation. It is likely that one round of beta-oxidation can occur, yielding acetyl-CoA and 2,2-dimethylpropanoic acid (pivalic acid). Pivalic acid is known to be poorly metabolized and is primarily excreted unchanged or as its carnitine conjugate.
Omega-Oxidation: An Alternative Pathway
Omega-oxidation is another plausible metabolic route for TMHA, acting as an alternative or complementary pathway to alpha- and beta-oxidation.[6][7] This pathway involves the oxidation of the terminal methyl group (ω-carbon).[8][9] The key enzymes in this process are from the cytochrome P450 family (CYP4 family).[10][11]
The proposed steps for omega-oxidation of TMHA are:
-
Hydroxylation: A CYP450 monooxygenase hydroxylates one of the terminal methyl groups of TMHA to form 2,5,5-trimethyl-6-hydroxyhexanoic acid.
-
Oxidation to Aldehyde: The alcohol is then oxidized to an aldehyde by an alcohol dehydrogenase.
-
Oxidation to Dicarboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of 2,5,5-trimethylhexanedioic acid.
This dicarboxylic acid is more water-soluble and can be more readily excreted in the urine.[8]
Phase II Conjugation
The carboxyl group of TMHA and its acidic metabolites can undergo phase II conjugation reactions, which further increase their water solubility and facilitate their elimination from the body.[12][13] The most likely conjugation reactions are:
-
Glucuronidation: Formation of an acyl-glucuronide by UDP-glucuronosyltransferases (UGTs).
-
Amino Acid Conjugation: Conjugation with amino acids such as glycine or glutamine.
It is also possible that the hydroxylated metabolites formed during omega-oxidation can undergo glucuronidation or sulfation.
Diagram of Postulated Metabolic Pathways
Caption: Postulated metabolic pathways of 2,5,5-trimethylhexanoic acid.
Key Enzymes in 2,5,5-Trimethylhexanoic Acid Metabolism
The metabolism of TMHA is expected to be catalyzed by a variety of enzymes primarily located in the liver.
Table 2: Potential Enzymes Involved in TMHA Metabolism
| Metabolic Step | Enzyme Class | Subcellular Location |
| Activation | Acyl-CoA Synthetases | Mitochondria, Peroxisomes, ER |
| Alpha-Oxidation | Dioxygenases, Lyases | Peroxisomes |
| Beta-Oxidation | Dehydrogenases, Hydratases, Thiolases | Mitochondria, Peroxisomes |
| Omega-Oxidation | Cytochrome P450 (CYP4 family) | Endoplasmic Reticulum (ER) |
| Phase II Conjugation | UDP-Glucuronosyltransferases (UGTs) | Endoplasmic Reticulum (ER) |
| Amino Acid N-acyltransferases | Mitochondria |
Experimental Methodologies for Studying Metabolism
To elucidate the actual metabolic pathways of TMHA, a combination of in vitro and in vivo studies is essential.
In Vitro Metabolism Studies using Liver Microsomes
In vitro studies with liver microsomes are a valuable tool for identifying phase I metabolites, particularly those formed by cytochrome P450 enzymes.[14][15][16]
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, mouse; final protein concentration 0.5-1.0 mg/mL) and phosphate buffer (pH 7.4).
-
Add TMHA (from a stock solution in a suitable solvent like methanol or DMSO, ensuring the final solvent concentration is <1%). A range of concentrations should be tested to assess concentration-dependent metabolism.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of the Reaction:
-
Start the reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
For control incubations, add buffer instead of the NADPH-regenerating system.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Termination of the Reaction:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant for the disappearance of the parent compound (TMHA) and the formation of metabolites using LC-MS/MS or GC-MS.
-
Diagram of In Vitro Metabolism Workflow
Caption: Workflow for in vitro metabolism studies of TMHA.
In Vivo Metabolism Studies in Animal Models
In vivo studies, typically in rodents, are necessary to understand the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME) of TMHA.[17]
-
Animal Dosing:
-
Administer TMHA to a group of rats (e.g., Sprague-Dawley or Wistar) via a relevant route (e.g., oral gavage or intravenous injection). A control group should receive the vehicle only.
-
House the animals in metabolic cages to allow for the separate collection of urine and feces.
-
-
Sample Collection:
-
Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Blood samples can also be collected at various time points to determine the pharmacokinetic profile of TMHA and its metabolites.
-
-
Sample Processing:
-
Urine: Centrifuge to remove any particulate matter. Samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugates.
-
Feces: Homogenize with a suitable solvent and extract the compounds of interest.
-
Plasma/Serum: Separate from whole blood by centrifugation. Precipitate proteins with an organic solvent.
-
-
Metabolite Extraction:
-
Perform liquid-liquid extraction or solid-phase extraction to concentrate the analytes and remove interfering substances.
-
-
Analysis:
-
Analyze the processed samples by LC-MS/MS or GC-MS to identify and quantify TMHA and its metabolites.
-
Analytical Techniques for Metabolite Analysis
The identification and quantification of TMHA and its metabolites require sensitive and specific analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[18][19] Carboxylic acids like TMHA and its metabolites require derivatization to increase their volatility. A common derivatization method is trimethylsilylation (TMS) , which converts the acidic proton to a TMS group.[18]
-
Sample Preparation:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Program the oven temperature to separate the analytes.
-
Acquire mass spectra in full scan mode for metabolite identification and in selected ion monitoring (SIM) mode for quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly sensitive and specific and is well-suited for the analysis of non-volatile and thermally labile compounds, including conjugated metabolites. Derivatization is generally not required.
-
Sample Preparation:
-
Reconstitute the dried extract in the mobile phase.
-
-
LC Separation:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source, typically in negative ion mode for carboxylic acids.
-
For metabolite identification, perform full scan and product ion scan experiments.
-
For quantification, use multiple reaction monitoring (MRM) by selecting a specific precursor ion to fragment ion transition for each analyte.
-
Data Interpretation and Pharmacokinetic Analysis
The data obtained from these studies will allow for:
-
Metabolite Identification: By comparing the mass spectra and retention times with those of authentic standards (if available) or by interpreting the fragmentation patterns.
-
Metabolic Pathway Elucidation: By identifying the structures of the metabolites, the metabolic pathways can be pieced together.
-
Pharmacokinetic Parameter Calculation: The concentration-time data from in vivo studies can be used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.[20]
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t₁/₂ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Conclusion and Future Research Directions
The metabolism of 2,5,5-trimethylhexanoic acid is likely a complex process involving multiple enzymatic pathways due to its branched structure. This guide provides a scientifically-grounded framework for initiating research in this area. Future studies should focus on:
-
Confirming the postulated metabolic pathways using radiolabeled TMHA.
-
Identifying the specific enzymes (e.g., CYP isoforms) involved in its metabolism using recombinant enzymes or specific inhibitors.
-
Investigating potential species differences in metabolism.
-
Evaluating the pharmacological and toxicological activities of the identified metabolites.
By systematically applying the methodologies outlined in this guide, the scientific community can build a comprehensive understanding of the biological fate of 2,5,5-trimethylhexanoic acid, which is essential for its safe and effective use in various applications.
References
-
“Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. (2022). Chemical Research in Toxicology. [Link]
-
17.2: Oxidation of Fatty Acids. (2026). Biology LibreTexts. [Link]
-
Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases. (2024). Obesity Reviews. [Link]
-
Alpha oxidation. Wikipedia. [Link]
-
The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. (2021). International Journal of Molecular Sciences. [Link]
-
Omega oxidation. Wikipedia. [Link]
-
Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. (2016). Metabolites. [Link]
-
Pharmacokinetics and metabolism of xenobiotics. Université catholique de Louvain. [Link]
-
A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus. (2020). Journal of Biological Chemistry. [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology. [Link]
-
Fatty Acid beta-Oxidation. AOCS. [Link]
-
Alterations in xenobiotic metabolism in the long-lived Little mice. (2012). Aging Cell. [Link]
-
Xenobiotic metabolizing enzyme activities in rat, mouse, monkey, and human testes. (1998). Drug Metabolism and Disposition. [Link]
-
Branched Chain Amino Acid Metabolism | BCAA Catabolism | Pathway and Regulation. (2017). JJ Medicine. [Link]
-
Omega Oxidation of Fatty Acids. BYJU'S. [Link]
-
“Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. (2022). Chemical Research in Toxicology. [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites. [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). Pharmaceutics. [Link]
-
Alpha Oxidation: Location, Pathway, Steps, Significance. (2023). Microbe Notes. [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology. [Link]
-
Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes. (2015). Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase. (2023). The FEBS Journal. [Link]
-
Trimethylsilyl Derivatization/Gas Chromatography as a Method to Determine the Free Fatty Acid Content of Vegetable Oils. (2007). Journal of the American Oil Chemists' Society. [Link]
-
Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. (2019). Frontiers in Environmental Science. [Link]
-
Branched- Chain Fatty Acids and Obesity: A Narrative Review. (2025). Nutrition Reviews. [Link]
-
Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. (2023). Microbe Notes. [Link]
-
Phytanic acid alpha-oxidation, new insights into an old problem: a review. (2002). Biochimica et Biophysica Acta. [Link]
-
Oxidation of Branched-Chain Fatty Acids. PubChem. [Link]
-
Coordinated Changes in Xenobiotic Metabolizing Enzyme Gene Expression in Aging Male Rats. (2009). Toxicological Sciences. [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology. [Link]
-
The biological significance of ω-oxidation of fatty acids. (2003). Archives of Pharmacal Research. [Link]
-
Xenobiotic Metabolism: A View through the Metabolometer. (2010). Chemical Research in Toxicology. [Link]
-
The substrate specificity-determining amino acid code of 4-coumarate:CoA ligase. (2005). Proceedings of the National Academy of Sciences. [Link]
-
Fatty Acid Alpha-oxidation and its Clinical Correlation. (2023). Journal of Nepal Medical Association. [Link]
-
Cytochromes P450 and metabolism of xenobiotics. (2004). Bratislavské lekárske listy. [Link]
-
Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library. LabRulez LCMS. [Link]
-
Acyl-CoA Metabolism and Partitioning. (2014). Biochimica et Biophysica Acta. [Link]
-
Branched Chain Amino Acids: Beyond Nutrition Metabolism. (2021). International Journal of Molecular Sciences. [Link]
-
Intersection of Roles of Cytochrome P450 Enzymes with Xenobiotic and Endogenous Substrates. Relevance to Toxicity and Drug Interactions. (2015). Annual Review of Pharmacology and Toxicology. [Link]
-
In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). Molecules. [Link]
-
The α-oxidation process on the β-branched chain fatty acid (phytanic... (2018). ResearchGate. [Link]
-
Metabolism of Xenobiotics. Harper's Illustrated Biochemistry, 31e. [Link]
-
Long-chain-fatty-acid—CoA ligase. Wikipedia. [Link]
-
Peroxisomes, Refsum's disease and the α- and ω-oxidation of phytanic acid. (2007). Biochemical Society Transactions. [Link]
-
Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. (2005). Journal of the Science of Food and Agriculture. [Link]
-
Branched-Chain Amino Acid Metabolism: Implications for Establishing Safe Intakes. (2014). The Journal of Nutrition. [Link]
-
Biochemistry, Fatty Acid Oxidation. (2023). StatPearls. [Link]
Sources
- 1. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nepjol.info [nepjol.info]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 6. Omega oxidation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. microbenotes.com [microbenotes.com]
- 10. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 12. “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. uclouvain.be [uclouvain.be]
